molecular formula C6H9NO2 B8561101 4-Ethoxy-3-pyrrolin-2-one

4-Ethoxy-3-pyrrolin-2-one

Cat. No.: B8561101
M. Wt: 127.14 g/mol
InChI Key: DXZGRMCOQCBKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-pyrrolin-2-one is a valuable O-alkylated pyrrolin-2-one derivative designed for chemical and pharmaceutical research. This compound serves as a key building block in organic synthesis, particularly for creating novel dipeptide analogues. Scientific studies indicate that such N-acylated, O-alkylated pyrrolin-2-ones can be synthesized with high yield and excellent enantiopurity, making them attractive for developing structured molecules (Org. Lett., 2006, 8 (10), pp 2103–2106) . Molecular mechanics calculations suggest that dipeptide analogues incorporating this scaffold adopt a linear, extended conformation, which is of significant interest in the design of biologically active compounds and the study of molecular interactions (Org. Lett., 2006, 8 (10), pp 2103–2106) . The synthesis and chemistry of 4-alkoxy-Δ³-pyrrolin-2-ones like this compound are active areas of research in organic methodology (Tetrahedron, 1984) . As a heterocyclic building block, it offers researchers a versatile template for exploration in drug discovery and bioorganic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-ethoxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C6H9NO2/c1-2-9-5-3-6(8)7-4-5/h3H,2,4H2,1H3,(H,7,8)

InChI Key

DXZGRMCOQCBKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)NC1

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy 3 Pyrrolin 2 One and Analogues

De Novo Synthesis Approaches

De novo synthesis provides a powerful means to construct the 4-ethoxy-3-pyrrolin-2-one ring system from acyclic precursors. These methods can be broadly categorized into multicomponent reactions, which offer efficiency by combining three or more reactants in a single step, and intramolecular cyclizations, which involve the formation of the heterocyclic ring from a linear precursor.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are a fundamental strategy for the formation of cyclic compounds. In the context of this compound synthesis, Wittig-type cyclizations are a notable approach.

The intramolecular aza-Wittig reaction is a powerful method for the synthesis of N-heterocycles. wikipedia.org This reaction involves the intramolecular reaction of an iminophosphorane (aza-ylide) with a carbonyl group, typically an ester or a ketone, to form a cyclic imine, which can be hydrolyzed to a lactam.

The general mechanism involves the formation of an iminophosphorane from an organic azide and a phosphine (e.g., triphenylphosphine) via the Staudinger reaction. This intermediate then undergoes an intramolecular nucleophilic attack on a suitably positioned ester carbonyl group. This is followed by the elimination of a phosphine oxide (e.g., triphenylphosphine oxide) to form the lactam ring. wikipedia.orgbeilstein-journals.org

This strategy has been successfully employed to construct bicyclic γ-lactam scaffolds. researchgate.net For the synthesis of a this compound, a precursor containing both an azide and an α,β-unsaturated ester with an ethoxy group at the appropriate position would be required. The intramolecular aza-Wittig reaction would then facilitate the formation of the five-membered lactam ring. The driving force for this reaction is the formation of the very stable phosphine oxide byproduct. wikipedia.org

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, several eco-friendly methods for the synthesis of pyrrolinone derivatives have been developed. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

The use of water as a solvent is a key green chemistry strategy. The synthesis of pyrrolin-2-one derivatives has been successfully achieved through a coupling reaction of arylamines, aromatic aldehydes, and acetylenedicarboxylates in water, showcasing a viable green alternative to conventional organic solvents. scielo.org.mx Performing organic reactions in aqueous media can offer advantages such as enhanced reactivity and simplified product isolation. drhazhan.com

Eliminating the need for a catalyst simplifies reaction procedures and reduces waste. A notable catalyst-free method for synthesizing 4-pyrrolin-2-ones involves an electrochemical dehydrogenative regioselective cyclization. researchgate.net This mild, practical protocol uses 3-aza-1,5-dienes and 1,3-dicarbonyl compounds as substrates and avoids the need for any external catalysts or chemical oxidizing agents. researchgate.net The process is scalable and demonstrates wide substrate compatibility. researchgate.net

Nanomagnetic catalysts represent a significant advancement in green chemistry, offering high efficiency and easy recovery from the reaction mixture. For the synthesis of pyrrolinone derivatives, amine-functionalized magnetite nanoparticles (Fe₃O₄) have been employed effectively. scielo.org.mxscielo.org.mx

A reusable nanomagnetic catalyst, Fe₃O₄@NH₂@oxalic acid, has been developed for the one-pot, three-component synthesis of 1,5-diaryl-3-hydroxy-4-methoxycarbonyl-3-pyrrolin-2-ones. scielo.org.mxscielo.org.mx The reaction proceeds at room temperature in ethanol (B145695) by combining aldehydes, anilines, and dimethyl acetylenedicarboxylate, achieving excellent product yields of 90-95%. scielo.org.mxscielo.org.mx A key advantage of this catalyst is its magnetic nature, which allows for simple separation using an external magnet and enables its reuse for multiple reaction cycles with minimal loss of activity. scielo.org.mx

CatalystStarting MaterialsSolventKey FeaturesReference
Fe₃O₄@NH₂@oxalic acidAldehydes, Anilines, Dimethyl acetylenedicarboxylateEthanolReusable, High Yield (90-95%), Room Temperature scielo.org.mxscielo.org.mx
Fe₃O₄/PEG/oxalic acidAldehydes, Anilines, Dimethyl acetylenedicarboxylate-One-pot, Three-component, Eco-friendly researchgate.netdoaj.orgbohrium.com

Derivatization and Functionalization Strategies

The this compound core serves as a valuable scaffold for further chemical modification to generate diverse analogues with potentially new properties. A review of the reactivity of 3-pyrrolin-2-ones indicates that functionalization can be achieved at multiple sites, including the nitrogen atom (N1) and the carbon atoms of the ring (C2, C3, C4, C5), as well as across the C3-C4 double bond. researchgate.net

A specific application of this scaffold is in the creation of dipeptide analogues. A facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, including 4-ethoxy variants, has been reported to produce dipeptide analogues in high yield and with excellent enantiopurity. acs.org These modifications demonstrate the utility of the this compound structure as a building block for more complex molecules, such as peptidomimetics. acs.org

N-Alkylation and N-Acylation Procedures

The nitrogen atom of the pyrrolinone ring is a common site for functionalization. N-alkylation introduces an alkyl group, while N-acylation adds an acyl group, both of which can significantly influence the compound's properties.

N-alkylation of pyrrolinone derivatives can be achieved under various conditions. For instance, the alkylation of related 2-pyridone systems, which share the lactam motif, often yields a mixture of N- and O-alkylated products. The regioselectivity of this reaction can be influenced by the choice of base and solvent. For example, using an alkali metal salt of the pyridone in DMF tends to favor N-alkylation, whereas a silver salt in benzene can lead exclusively to the O-alkylated product nih.gov. A practical and regioselective method for the N-alkylation of 2-pyridones with α-keto esters mediated by P(NMe2)3 has been developed, proceeding via a deoxygenation process under mild conditions to afford N-alkylated products with high selectivity organic-chemistry.org.

N-acylation provides a route to N-acylated pyrrolin-2-ones, which can serve as dipeptide analogues. A facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones has been reported, yielding products with excellent enantiopurity acs.org. The acylation of amines is a well-established transformation and typically proceeds via nucleophilic acyl substitution on an activated carboxylic acid derivative, such as an acid chloride. This reaction often requires two equivalents of the amine, with one acting as the nucleophile and the second as a base to neutralize the generated acid youtube.com.

Reagent/ConditionProduct TypeReference
Alkyl halide, Base (e.g., K2CO3), DMFN-Alkylated quinazolinone juniperpublishers.com
α-Keto ester, P(NMe2)3, TolueneN-Alkylated 2-pyridone organic-chemistry.org
Acyl chloride, AmineN-Acylated amine youtube.com

O-Alkylation and Etherification Methods

The ethoxy group at the C4 position is a defining feature of the target molecule. Its introduction is typically achieved through the O-alkylation of a 4-hydroxy-3-pyrrolin-2-one precursor.

The O-alkylation of ambident nucleophiles like 4-hydroxy-3-pyrrolin-2-ones can be challenging due to competing N-alkylation. However, selective O-alkylation can often be achieved by carefully selecting the reaction conditions. The alkylation of 1,2,3,4-tetrahydrobenzo[c] acs.orgresearchgate.netnaphthyrin-5(6H)-one, a compound with a similar lactam structure, showed that direct alkylation is overwhelmingly favorable towards O-alkylation nih.gov. This suggests that the enolate oxygen is more nucleophilic under certain conditions.

C-Acylation and Other C-Functionalization Reactions

Introducing acyl groups or other functionalities at the carbon skeleton of the pyrrolinone ring, particularly at the C3 or C5 positions, expands the structural diversity of the resulting analogues.

Direct C-acylation of the this compound ring can be challenging. However, the acylation of related enamides provides a potential route. A palladium-catalyzed decarboxylative acylation of cyclic enamides with α-oxocarboxylic acids has been developed, affording β-acyl enamide products in good yields under mild conditions acs.org. This method represents a formal vinylic C-H bond functionalization. Another approach involves the dehydrogenative acylation of enamides with aldehydes, leading to β-ketoenamides with absolute Z-selectivity researchgate.net. Enamine-based domino strategies have also been employed for the C-acylation of acetoacetamides, which involves the formation of an enamine, followed by α-acylation and a domino fragmentation researchgate.net.

Reaction TypeReagentsProductReference
Decarboxylative Acylationα-Oxocarboxylic acid, Pd catalystβ-Acyl enamide acs.org
Dehydrogenative AcylationAldehyde, Catalystβ-Ketoenamide researchgate.net
Enamine-based Domino ReactionAcyl chloride, EnamineC-Acylated product researchgate.net

Enantioselective Synthesis and Stereochemical Control

The presence of stereocenters in derivatives of this compound necessitates the use of enantioselective synthetic methods to obtain chirally pure compounds.

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts is a powerful strategy for achieving enantioselectivity in the synthesis of pyrrolinone derivatives. (R)-BINOL•SnCl4 has been shown to catalyze a formal [3+2] cycloaddition reaction between C(3)-substituted indoles and 2-amidoacrylates to produce pyrroloindolines with high enantioselectivity nih.gov. This type of catalyzed cycloaddition could be a viable approach for constructing the chiral pyrrolinone core. Organocatalytic asymmetric cascade aza-Michael–aldol reactions of α-branched α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles have been used to synthesize chiral pyrrolizine-based triheterocycles with high enantioselectivities (90–95% ee) and excellent diastereoselectivities researchgate.net.

Derivatization of Enantiopure Precursors

An alternative to chiral catalysis is the use of enantiomerically pure starting materials, often derived from the chiral pool. C2-symmetrical 2,5-disubstituted pyrrolidines, which are valuable chiral auxiliaries, have been synthesized from precursors like pyroglutamic acid and alanine nih.gov. These chiral auxiliaries can then be used to direct the stereochemical outcome of subsequent reactions. Sulfur-based chiral auxiliaries derived from amino acids have also proven effective in asymmetric syntheses, offering high diastereoselectivity and ease of removal scielo.org.mx.

Strategies for Diastereoselective Transformations

When a molecule already contains a stereocenter, controlling the stereochemistry of newly formed stereocenters is crucial. Diastereoselective transformations are often guided by the existing chiral element in the molecule. For instance, the addition of Grignard reagents to chiral imines and 1,3-oxazolidines derived from (R)-phenylglycinol proceeds with high diastereoselectivity to afford trans-2,5-disubstituted pyrrolidines nih.gov. The development of a chiral catalyst-directed dynamic kinetic diastereoselective acylation of lactols has also been reported as a strategy for controlling stereochemistry at the anomeric position in carbohydrate synthesis nih.gov.

Optimization of Synthetic Conditions

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the outcome, including yield and selectivity, are solvent choice, reaction temperature and duration, and the catalytic system employed. This section details the research findings related to the optimization of these critical factors.

Solvent Selection and Impact on Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of pyrrolinone derivatives, directly affecting reaction rates and product yields. The polarity and proticity of the solvent can influence the solubility of reactants and the stability of intermediates and transition states.

In a study on the multicomponent synthesis of substituted 3-pyrrolin-2-ones, various solvents were tested to determine the optimal conditions. The reaction of aniline, diethyl acetylenedicarboxylate, and 4-chlorobenzaldehyde was used as a model. The results indicated that ethanol was the superior solvent, providing the highest yield in the shortest reaction time under ultrasound irradiation. researchgate.netresearchgate.net Other solvents such as water, methanol, dichloromethane, and acetonitrile resulted in moderate yields and required longer reaction times. researchgate.netresearchgate.net

The impact of different solvents on the yield of a model 3-pyrrolin-2-one synthesis is summarized below.

SolventReaction Time (min)Yield (%)
Water (H₂O)4565
Ethanol (C₂H₅OH) 15 89
Water-Ethanol (H₂O-C₂H₅OH)3075
Methanol (CH₃OH)4070
Dichloromethane (CH₂Cl₂)6060
Acetonitrile (CH₃CN)5568
Data derived from a study on the synthesis of substituted 3-pyrrolin-2-ones under ultrasound irradiation. researchgate.netresearchgate.net

In another synthetic approach for 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one, absolute ethanol was used as the solvent. nih.gov The concentration of the starting materials in the solvent was also found to be a factor, with a slight decrease in yield observed when the concentration was lowered from 0.5 M to 0.34 M. nih.gov Furthermore, for the synthesis of N-vinyl pyrrolidone, a related lactam, the introduction of solvents like DMSO and NMP was shown to significantly improve both selectivity and conversion rate by increasing the solubility of acetylene, a key reactant. rsc.org

Temperature and Reaction Time Parameters

Temperature and reaction time are interconnected parameters that must be carefully controlled to maximize yield and minimize the formation of byproducts. Optimization studies aim to find the balance that allows for the completion of the reaction in a reasonable timeframe without degrading the reactants or products.

For the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, conventional heating at 60°C for 45 minutes was found to be effective when catalyzed by CATAPAL 200 alumina, affording yields between 68% and 97%. mdpi.com This protocol highlights the possibility of achieving high yields in a relatively short time under moderate heating. mdpi.com

Research on the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones sought to optimize conditions to shorten reaction times and eliminate the need for elevated temperatures. nih.gov The general procedure involved stirring the reactants at room temperature for a total of 9 hours. nih.gov This indicates that for certain synthetic routes, ambient temperature is sufficient, which can be advantageous for substrates with temperature-sensitive functional groups.

The effect of reaction time was also investigated in a mechanochemical, solventless synthesis of pyrroles. Using citric acid as a catalyst, increasing the reaction time from 15 minutes to 30 minutes in a ball mill at 30 Hz increased the product yield from 74% to 87%. researchgate.net

CatalystReaction Time (min)Frequency (Hz)Yield (%)
Citric Acid (10 mol%)103063
Citric Acid (10 mol%)153074
Citric Acid (10 mol%)303087
Data from a mechanochemical Paal-Knorr synthesis of a pyrrole derivative. researchgate.net

These findings demonstrate that optimal temperature and time are highly dependent on the specific synthetic method, including the nature of the reactants and the catalyst used. While some methods require heating to proceed efficiently, others can be performed at room temperature with extended reaction times or accelerated through mechanochemistry.

Catalyst Screening and Ligand Effects

In the context of the Paal-Knorr synthesis, both Brønsted and Lewis acids are commonly employed. A screening of various solid organic acids in a solventless, mechanochemical approach revealed citric acid to be the most effective catalyst for the reaction between 2,5-hexanedione and 4-iodoaniline, providing a 74% yield in 15 minutes. researchgate.net

Numerous metal-based Lewis acid catalysts have also proven effective for pyrrole synthesis, including FeCl₃, CaCl₂, ZrCl₄, and InCl₃. mdpi.comresearchgate.net For instance, CaCl₂·2H₂O (20 mol%) has been used to synthesize N-substituted pyrroles in 74–97% yields. mdpi.com

Transition metal catalysis offers powerful alternatives for constructing the pyrrolinone ring. Copper-catalyzed reactions are notable, such as an annulation of oxime acetates and α-amino acid ester derivatives to yield 4-pyrrolin-2-ones bearing a 3-amino group. organic-chemistry.org Another example involves a formal [3 + 2] cycloaddition using a catalytic amount of Cu(OAc)₂ with Eosin Y as an organo-photocatalyst to produce five-membered ene-γ-lactams. organic-chemistry.org

Palladium catalysts have also been employed. A palladium-catalyzed cyclocarbonylation of propargyl amines provides a route to substituted 2-oxo-dihydropyrroles. organic-chemistry.org In the synthesis of arylpyrroles via Suzuki coupling, ligand choice is crucial. A study found that a catalyst system of Pd(OAc)₂ with SPhos as the ligand was superior to the traditional Pd(PPh₃)₄, highlighting the significant impact of the ligand on reaction outcome. acs.org

Reactivity and Reaction Mechanisms of 4 Ethoxy 3 Pyrrolin 2 One Systems

Electrophilic and Nucleophilic Reactivity Profiles

The 4-ethoxy-3-pyrrolin-2-one scaffold possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents. organic-chemistry.orgresearchgate.net The electron density distribution, which can be influenced by substituents on the nitrogen or at the 5-position, dictates the precise nature of its reactivity.

Nucleophilic Character: The primary site of nucleophilicity is the C3 carbon of the enol ether system. The oxygen of the ethoxy group donates electron density into the double bond, making the C3 position electron-rich and susceptible to attack by electrophiles. This is a common reactivity pattern for enol ethers. Additionally, the oxygen atom of the ethoxy group and the carbonyl oxygen possess lone pairs of electrons and can act as Lewis bases or participate in hydrogen bonding. masterorganicchemistry.com

Electrophilic Character: The molecule contains two primary electrophilic sites. The carbonyl carbon (C2) is a classic electrophilic center due to the polarization of the C=O bond. It is susceptible to attack by strong nucleophiles, potentially leading to ring-opening or addition reactions. The C5 carbon can also exhibit electrophilic character, particularly if substituted with an electron-withdrawing group, and can be a site for nucleophilic attack. youtube.com

SiteCharacterPotential Reactions
C2 (Carbonyl Carbon) ElectrophilicNucleophilic acyl addition, Ring-opening
C3 (Enol Carbon) NucleophilicElectrophilic addition, Halogenation, Acylation
C5 ElectrophilicNucleophilic substitution (with appropriate leaving group)
N1 (Lactam Nitrogen) NucleophilicAlkylation, Acylation (after deprotonation)
Carbonyl Oxygen Nucleophilic/BasicProtonation, Coordination to Lewis acids
Ethoxy Oxygen Nucleophilic/BasicProtonation, Coordination to Lewis acids

Acid-Catalyzed Transformations and Rearrangements

Under acidic conditions, this compound is susceptible to several transformations. The most common reaction is the hydrolysis of the enol ether moiety. Protonation of the ethoxy oxygen or the C3 carbon initiates the reaction, making the C4 carbon highly electrophilic and prone to attack by water. This leads to the formation of the corresponding pyrrolidine-2,4-dione (B1332186) (a tetramic acid derivative).

The mechanism typically proceeds as follows:

Protonation of the enol ether system.

Nucleophilic attack by water at the C4 position.

Elimination of ethanol (B145695) to yield the dione (B5365651) product.

In some cases, acid catalysis can facilitate rearrangements. Depending on the substitution pattern and the specific acid used, ring-opening and re-cyclization pathways may become accessible, leading to isomeric structures. For instance, studies on related N-acylated, O-alkylated pyrrolin-2-ones demonstrate their utility as precursors for diverse 3-acyltetramic acids through O- to C-acyl rearrangements, which can be influenced by acidic or basic conditions. acs.org

Tautomeric Equilibria and Their Influence on Reactivity

An essential aspect of the chemistry of this compound is its relationship to its hydrolyzed form, the corresponding 4-hydroxy-3-pyrrolin-2-one (a tetramic acid). This dione exists in a dynamic equilibrium between several tautomeric forms. nih.gov While the ethoxy group "locks" the molecule out of this equilibrium, its reactions often lead to products that exhibit rich tautomerism. The study of related 4-acetyl-3-hydroxy-3-pyrroline-2-ones shows a rapid chemical equilibrium between two enolic structures. jst-ud.vn

The principal tautomers for the related 2,4-dione system are:

Tautomer NameKey Structural Feature
2,4-dione Two carbonyl groups (C=O) at positions 2 and 4.
4-hydroxy-3-pyrrolin-2-one Enol at C4, with a double bond between C3 and C4.
3-hydroxy-4-pyrrolin-2-one Enol at C3, with a double bond between C4 and C5.

The position of this equilibrium is highly sensitive to various factors:

Solvent Polarity: Polar aprotic solvents like DMSO can favor the keto form, while non-polar solvents may favor the enol form. mdpi.comnih.gov

Substituents: Electron-withdrawing or -donating groups on the ring can shift the equilibrium by stabilizing one tautomer over another.

pH: The acidity or basicity of the medium can significantly alter the tautomeric populations.

This tautomeric equilibrium directly impacts reactivity. The enol forms are generally more nucleophilic at the α-carbon, while the dione form presents two distinct electrophilic carbonyl centers. Therefore, controlling the tautomeric balance is key to achieving selectivity in reactions. nih.govjst-ud.vn

Computational and Theoretical Studies of Reaction Pathways

Computational chemistry provides powerful tools for understanding the complex reactivity of this compound and related systems. These methods allow for detailed investigation of reaction mechanisms, transition states, and selectivity that may be difficult to probe experimentally. nih.govethz.ch

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure, geometry, and energetics of molecules. icm.edu.plresearchgate.net For systems related to this compound, DFT calculations have been employed to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structures of reactants, intermediates, and products.

Calculate Reaction Energies: Predict the thermodynamics of a reaction by comparing the energies of products and reactants.

Analyze Tautomeric Stability: Calculate the relative energies of different tautomers to predict their equilibrium distribution. For example, studies on substituted 3-hydroxy-3-pyrroline-2-ones have shown that the energy difference between tautomers can be very slight, leading to dynamic equilibria. nih.gov

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization and identification of different forms of the molecule. icm.edu.pl

A potential energy surface (PES) is a conceptual and mathematical map of a molecule's energy as a function of its geometry. libretexts.org Exploring the PES for a reaction involving this compound allows chemists to trace the most likely reaction pathway from reactants to products. wayne.eduresearchgate.net

Key features identified through PES analysis include:

Local Minima: Represent stable molecules such as reactants, intermediates, and products.

Saddle Points: Represent transition states (TS), which are the energy maxima along a reaction coordinate but minima in all other degrees of freedom. youtube.com The energy of the saddle point determines the activation energy of the reaction.

By mapping the PES, researchers can identify the lowest energy pathway for a given transformation, elucidate multi-step reaction mechanisms, and understand how different starting conformations might lead to different products. ethz.chmdpi.com

When a reaction can yield multiple products, the outcome is often determined by a competition between kinetic and thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This is the kinetic product. youtube.comlibretexts.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. pressbooks.pub

Computational studies are invaluable for dissecting these factors. By calculating the activation energies (the heights of the transition state barriers on the PES) and the relative energies of the final products, a reaction's selectivity can be predicted. For instance, in a study of the reaction between a substituted 3-pyrroline-2-one (B142641) and an amine, DFT calculations proposed a reaction mechanism where kinetic selectivity was found to be more significant than thermodynamic selectivity in the formation of the main product. nih.gov This highlights how computational analysis can provide deep insight into the factors governing reaction outcomes.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethoxy group should present as an ethyl spin system, with a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–OCH₂–) protons. The protons on the pyrrolinone ring, specifically the vinyl proton at C3 and the methylene protons at C5, would exhibit characteristic chemical shifts influenced by their electronic environment. For instance, in related compounds like 4-ethoxycarbonyl-3-hydroxy-5-phenyl-1-phenyl-3-pyrroline-2-one, the methylene protons of the ethoxy group appear as a multiplet around 4.20 ppm, while the methyl protons are observed as a triplet near 1.18 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each carbon atom in the molecule. Key resonances would include the carbonyl carbon (C2) of the lactam ring, which is expected to appear significantly downfield. The olefinic carbons of the enol ether (C3 and C4) would have characteristic shifts, with the carbon atom bonded to the oxygen (C4) appearing further downfield. The carbons of the ethoxy group and the C5 methylene carbon would resonate in the upfield region of the spectrum. In analogous structures such as 4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones, the carbonyl carbon appears around 165 ppm, while the carbons of the ethoxy group are found near 61 ppm (–OCH₂–) and 14 ppm (–CH₃). nih.gov

Proton (¹H) Expected Chemical Shift (δ, ppm) Expected Multiplicity
C3-H5.0 - 5.5Singlet
C5-H₂3.8 - 4.2Singlet or AB quartet
OCH₂CH₃3.9 - 4.3Quartet
OCH₂CH₃1.2 - 1.5Triplet
N-H7.0 - 8.0Broad Singlet
Carbon (¹³C) Expected Chemical Shift (δ, ppm)
C2 (C=O)170 - 175
C4 (=C-O)160 - 165
C3 (=CH)90 - 95
C5 (CH₂)45 - 50
OCH₂CH₃60 - 65
OCH₂CH₃14 - 16

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 4-Ethoxy-3-pyrrolin-2-one based on analogous compounds.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its constituent functional groups.

The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the γ-lactam ring, typically observed in the range of 1680-1720 cm⁻¹. The C=C stretching vibration of the enol ether within the pyrroline ring is expected to appear around 1640-1680 cm⁻¹. Furthermore, the C–O stretching vibrations of the ethoxy group would produce strong bands, typically in the 1050-1250 cm⁻¹ region, characteristic of enol ethers. The N–H stretching vibration of the lactam would be visible as a broad band in the region of 3200-3400 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Lactam)Stretch3200 - 3400
C=O (Lactam)Stretch1680 - 1720
C=C (Enol Ether)Stretch1640 - 1680
C-O-C (Enol Ether)Asymmetric Stretch1200 - 1250
C-O-C (Enol Ether)Symmetric Stretch1050 - 1100

Table 2: Predicted characteristic IR absorption bands for this compound.

Mass Spectrometry (MS) Techniques, including High-Resolution (HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) provide complementary information.

Electron Impact (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion (M⁺˙ or [M+H]⁺). The subsequent fragmentation of this ion can provide valuable structural clues. Common fragmentation pathways for pyrrolinone derivatives involve the loss of small, stable molecules or radicals. For this compound, characteristic fragmentation could include the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule (C₂H₄) via a retro-Diels-Alder-type cleavage or other rearrangements.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for unambiguously determining the elemental formula of the compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, HRMS analysis of related 4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one derivatives has been successfully used to confirm their elemental formulas by comparing the calculated exact mass with the experimentally found mass. nih.gov

Ion Formula Expected Fragmentation Pathway
Molecular Ion [M]⁺˙C₆H₉NO₂Initial ionization
[M - C₂H₅O]⁺C₄H₄NOLoss of ethoxy radical
[M - C₂H₄]⁺˙C₄H₅NO₂Loss of ethylene
[M - CO]⁺˙C₅H₉NOLoss of carbon monoxide

Table 3: Plausible fragmentation pathways for this compound in mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly documented, the analysis of a very close analog, the 1:1 co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one and 3-ethyl-4-methyl-3-pyrroline-2,5-dione, offers significant insight into the expected solid-state features. researchgate.net

A crystallographic study of this compound would reveal the planarity of the pyrrolinone ring and the conformation of the ethoxy substituent. Crucially, it would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the lactam N-H proton and the carbonyl oxygen. The co-crystal structure of the related pyrrolinone shows a hydrogen-bonded tetramer, highlighting the strong tendency of these molecules to form intermolecular hydrogen bonds. researchgate.net These non-covalent interactions are fundamental to understanding the physical properties of the compound in the solid state.

Structural Parameter Information Provided
Bond LengthsPrecise distances between bonded atoms (e.g., C=O, C=C, C-O)
Bond AnglesAngles between adjacent bonds, defining molecular geometry
Torsional AnglesConformation of the ring and substituents
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit
Intermolecular InteractionsHydrogen bonds, van der Waals forces, π-π stacking

Table 4: Information obtainable from X-ray crystallography of this compound.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound after synthesis and the assessment of its purity.

Column Chromatography: For preparative scale purification, column chromatography using a stationary phase such as silica gel is a standard method. The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is optimized to achieve effective separation of the target compound from reaction byproducts and starting materials. The polarity of this compound, imparted by the lactam and enol ether groups, dictates its retention behavior on the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of the final compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for analysis. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, possibly with additives like formic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the conjugated system in the pyrrolinone ring is expected to absorb UV light. A high-purity sample would exhibit a single major peak in the chromatogram, and the method can be validated to quantify any minor impurities present. The separation of closely related isomers of similar compounds has been successfully achieved using HPLC, demonstrating its power in resolving complex mixtures. nih.gov

Technique Purpose Typical Stationary Phase Typical Mobile Phase Detection
Column ChromatographyPurificationSilica GelHexane/Ethyl Acetate GradientTLC with UV/staining
Reversed-Phase HPLCPurity AssessmentC18Acetonitrile/WaterUV-Vis

Table 5: Common chromatographic methods for the purification and analysis of this compound.

Applications As a Building Block and Precursor in Chemical Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The pyrrolinone core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in many biologically active compounds. researchgate.net Consequently, derivatives of 4-Ethoxy-3-pyrrolin-2-one are instrumental in creating sophisticated molecules for various applications.

The 3-pyrrolin-2-one subunit is a structural motif present in numerous natural products exhibiting a range of biological activities. researchgate.netresearchgate.net While direct synthesis of specific natural products starting from this compound is a specialized area, the broader class of substituted 3-pyrrolin-2-ones, for which the ethoxy derivative is a key synthetic precursor, is crucial. For instance, the core structure is found in compounds like ZG-149 alpha, which shows anti-inflammatory properties, and oteromycin, an inhibitor of the HIV-1 integrase enzyme. researchgate.net The synthesis of analogues of such natural products often relies on the construction of a polysubstituted pyrrolinone ring, a process where precursors like 4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones are frequently employed. researchgate.netresearchgate.net

Table 1: Examples of Natural Products Containing the 3-Pyrrolin-2-one Core

Natural ProductSource OrganismNoted Biological Activity
ZG-149 alphaPenicillium rubrumAnti-inflammatory
OteromycinFungal StrainsHIV-1 Integrase Inhibitor
EquisetinFusarium pallidoroseumAntibiotic

The pyrrolidine (B122466) and pyrrolinone scaffolds are central to the development of new pharmaceutical agents due to their key roles in pharmacotherapy. nih.gov These structures serve as versatile frameworks for designing novel biologically active compounds. Pyrrolidine-containing drugs are often synthesized from cyclic precursors, highlighting the importance of building blocks like this compound in accessing advanced intermediates. mdpi.com For example, the synthesis of complex heterocyclic systems, such as pyrrolo[2,3-b]quinoxalines, which have demonstrated valuable biological activities, can be achieved through reactions involving 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrrolin-2-ones. researchgate.net These intermediates are crucial for developing new drug candidates targeting a wide range of diseases, including microbial infections, cancer, and inflammatory conditions. researchgate.netnih.gov

The pyrrole and pyrrolidone ring systems are extensively used in the pesticide and pharmaceutical industries. ccspublishing.org.cn The 2-pyrrolidinone structure, closely related to this compound, is a key component in agrochemical formulations, where it functions as a solvent and stabilizer for pesticides, herbicides, and fungicides. nbinno.com This structural motif enhances the efficacy of active ingredients by improving their solubility and stability. nbinno.com For example, Fluorochloridone is a selective pyrrolidone herbicide. ccspublishing.org.cn Furthermore, research into new protoporphyrinogen oxidase (PPO) inhibitors, an important herbicide target, has led to the development of novel diphenyl ether derivatives containing a 2-pyrrolidone structure. researchgate.net The versatility of the pyrrolinone scaffold makes it a promising base for the design and development of new pesticides with unique mechanisms of action. ccspublishing.org.cnresearchgate.net

Synthesis of Pyrrolinone-Based Analogues and Derivatives

The modification of the this compound core allows for the creation of a vast library of analogues and derivatives with tailored properties. These synthetic efforts are crucial for exploring structure-activity relationships and developing new functional molecules.

Pyrrolidine-2,4-diones, which are structurally related to and can be synthetically accessed from pyrrolinone precursors, are considered naturally occurring analogues of amino acids. acs.org Research has demonstrated a straightforward synthesis of N-acylated, O-alkylated pyrrolin-2-ones, such as this compound derivatives, in high yield and with excellent control of stereochemistry (enantiopurity). acs.org These resulting dipeptide analogues are of significant interest as they can mimic or modulate the structure and function of natural peptides. Molecular modeling studies suggest that these dipeptide analogues often adopt a linear, extended conformation. acs.org The incorporation of the pyrrolidinone moiety into peptide chains has been shown to markedly improve the stability of the resulting di- and tripeptide analogues compared to natural peptides. dtu.dk This enhanced stability is a highly desirable trait for therapeutic peptides.

Multi-component reactions (MCRs) provide an efficient pathway to generate complex molecules like polysubstituted 3-hydroxy-3-pyrroline-2-ones in a single step. researchgate.net These reactions often involve the combination of an aromatic aldehyde, an amine, and a derivative of an oxalacetate or acetylenedicarboxylate. researchgate.netresearchgate.net This methodology allows for the synthesis of a wide variety of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one derivatives. researchgate.netresearchgate.net The ability to easily vary the substituents on the pyrrolinone ring is a powerful tool for synthetic chemists. It allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its biological activity. researchgate.net This strategy has been successfully applied to create libraries of compounds for screening for various activities, including antioxidant and antimicrobial properties. researchgate.netresearchgate.net

Table 2: Summary of Synthetic Applications

Application AreaKey Synthetic StrategyResulting StructuresSignificance
Natural Product SynthesisElaboration of the pyrrolinone coreAnalogues of bioactive natural productsAccess to complex molecules with potential therapeutic value
Pharmaceutical IntermediatesAnnulation and substitution reactionsFused heterocyclic systems (e.g., quinoxalines)Development of novel drug candidates
Agrochemical ScaffoldsDerivatization of the pyrrolidone/pyrrolinone ringPPO inhibitors, herbicide componentsCreation of new crop protection agents
Dipeptide AnaloguesAcylation of the pyrrolinone nitrogenLinear, extended peptide mimicsImproved stability and bioavailability over natural peptides
Diverse FrameworksMulti-component reactions (MCRs)Polysubstituted 3-hydroxy-3-pyrroline-2-onesRapid generation of molecular diversity for screening

Theoretical Considerations in Structure-Activity Relationships (SAR)

The exploration of a compound's potential as a building block in chemical synthesis is deeply intertwined with theoretical and computational analyses of its structure. These theoretical considerations are foundational to understanding how a molecule like this compound might interact with biological macromolecules, thereby guiding the design of new chemical entities with specific functionalities. This section delves into the computational and theoretical frameworks used to analyze the structure-activity relationships of this compound, focusing on its conformational properties, the fundamental principles of molecular interactions, and the computational strategies employed in molecular design.

Conformational Analysis and Molecular Modeling

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements. For a molecule like this compound, its three-dimensional shape is not rigid; it can adopt various conformations due to the rotation around its single bonds and the flexibility of the pyrrolinone ring. Understanding the preferred conformations is critical, as the specific 3D geometry of a molecule dictates how it can fit into the binding site of a larger molecule, such as a protein or enzyme.

Molecular modeling encompasses a set of computational techniques used to represent and simulate the behavior of molecules. These methods range from computationally efficient molecular mechanics to more rigorous but intensive quantum mechanics calculations.

Molecular Mechanics: This approach uses classical physics to estimate the potential energy of a molecule's conformation. The molecule is treated as a collection of atoms held together by springs (bonds). The energy is calculated based on bond lengths, bond angles, and torsional angles. For derivatives and analogues of this compound, molecular mechanics calculations have been employed to predict their geometry. For instance, studies on dipeptide analogues incorporating the this compound scaffold suggest that these molecules tend to adopt a linear, extended conformation. acs.orgdtu.dk This extended geometry could be a key factor in how they present their functional groups for interaction with other molecules.

Quantum Mechanics: These methods provide a more accurate description of molecular structure and energy by solving the Schrödinger equation. While computationally expensive, they are used to refine the understanding of electronic properties and reaction mechanisms. Quantum chemistry calculations have been used to investigate the thermodynamics and kinetics of radical scavenging activity in related 3-hydroxy-3-pyrroline-2-one structures, demonstrating the power of these methods to probe potential functionalities. nih.govresearchgate.net

The pyrrolinone ring itself can exhibit different puckering conformations, where certain atoms deviate from the plane of the ring. nih.gov The specific pucker can influence the orientation of substituents, which in turn affects molecular interactions. Computational protocols based on density functional theory (DFT) have been validated to study these conformational preferences in similar pyrrolidine-derived structures. beilstein-journals.orgresearchgate.net

Table 1: Computational Methods in Conformational Analysis

Method Principle Application Computational Cost
Molecular Mechanics (MM) Based on classical physics (Newton's laws); atoms as balls and bonds as springs. Rapid energy minimization and conformational searching of large molecules. Low
Density Functional Theory (DFT) A quantum mechanical method that models electron correlation. High-accuracy geometry optimization and electronic property calculation. Medium to High
Ab Initio Methods Quantum mechanical methods based on first principles, without empirical parameters. Very high-accuracy calculations for smaller systems. Very High
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. Studies protein-ligand complex stability and conformational changes. nih.gov High

Principles of Receptor-Ligand Interactions

The functional potential of a chemical building block is often realized when it is incorporated into a larger molecule (a ligand) designed to interact with a biological receptor. msdmanuals.com Receptor-ligand interactions are governed by a collection of non-covalent molecular forces that, in concert, determine the binding affinity and specificity of the ligand for its target. americanpharmaceuticalreview.com These interactions are fundamental to chemical signaling within and between cells. msdmanuals.com

The primary principles governing these interactions include:

Specificity: Often described by the "lock and key" metaphor, specificity refers to the complementary nature of the ligand's shape and chemical properties to those of the receptor's binding site. genextgenomics.com

Affinity: This is a measure of the strength of the binding between the ligand and the receptor. msdmanuals.comgenextgenomics.com High affinity results from the sum of many individual, relatively weak interactions. americanpharmaceuticalreview.com

Reversibility: Most ligand-receptor interactions are reversible, allowing for dynamic regulation of biological processes. msdmanuals.comgenextgenomics.com

The binding event itself is a thermodynamic process, driven by changes in enthalpy and entropy as the ligand and receptor associate and displace solvent molecules. The key molecular forces at play are summarized in the table below.

Table 2: Key Molecular Forces in Receptor-Ligand Interactions

Interaction Type Description Typical Energy (kcal/mol) Distance Dependence
Hydrogen Bonds An attractive force between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). americanpharmaceuticalreview.com 2 - 10 Highly directional and distance-sensitive (optimal at 2.8-3.2 Å). americanpharmaceuticalreview.com
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to exclude water molecules. americanpharmaceuticalreview.com Variable (entropy-driven) Non-directional
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. 0.5 - 1 Proportional to 1/r⁶
Ionic Bonds (Salt Bridges) Electrostatic attraction between oppositely charged ions. 5 - 10 Proportional to 1/r
Polar Interactions Interactions between permanent dipoles in molecules. americanpharmaceuticalreview.com 1 - 4 Directional

For a molecule containing the this compound scaffold, the carbonyl oxygen and the nitrogen atom can potentially act as hydrogen bond acceptors, while the ethoxy group provides a region capable of hydrophobic interactions. The precise geometry dictated by its conformational preferences will determine how effectively these groups can engage in such interactions within a binding site.

Computational Approaches to Molecular Design for Targeted Mechanisms

Computational chemistry has become an indispensable tool in modern drug discovery and molecular design, enabling a more rational, target-based approach compared to traditional trial-and-error methods. sysrevpharm.org These computational strategies are broadly categorized into structure-based and ligand-based approaches. mdpi.comnih.gov

Structure-Based Drug Design (SBDD): This approach is utilized when the three-dimensional structure of the target receptor is known, typically from X-ray crystallography or NMR spectroscopy. sysrevpharm.orgmdpi.com

Molecular Docking: This is a primary tool in SBDD. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A molecule containing the this compound core could be computationally "docked" into a target's active site to estimate its binding affinity (scoring) and identify key interactions.

De Novo Design: Algorithms are used to design novel molecules from scratch or by growing fragments within the constraints of a receptor's binding site. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target receptor is unknown, LBDD methods are employed. These techniques rely on the knowledge of other molecules (ligands) that are known to interact with the target. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their measured activities. mdpi.com By analyzing a set of pyrrolinone derivatives, a QSAR model could be built to predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. By aligning a set of active molecules, a common pharmacophore model can be developed and used to screen virtual libraries for new compounds possessing these key features. mdpi.com

Similarity Searching: This method operates on the principle that structurally similar molecules are likely to have similar properties. A known active molecule can be used as a query to search large databases for structurally similar compounds. mdpi.com

The integration of machine learning and artificial intelligence is further revolutionizing these computational approaches, allowing for more accurate predictive modeling and the design of novel compounds with desired properties. nih.govdrugdiscoverynews.com These computational tools are essential for optimizing lead compounds and exploring the vast chemical space to design molecules with targeted mechanisms of action.

Table 3: Comparison of Molecular Design Approaches

Approach Requirement Primary Method(s) Objective
Structure-Based Design Known 3D structure of the target receptor. mdpi.com Molecular Docking, Molecular Dynamics. nih.gov To design ligands that fit geometrically and energetically into the target's binding site.
Ligand-Based Design A set of molecules with known activity for the target. mdpi.com QSAR, Pharmacophore Modeling. nih.gov To identify key structural features responsible for activity and design new molecules that possess them.

Historical Perspective and Future Research Directions

Evolution of Pyrrolinone Chemistry Research

The study of pyrrolinone chemistry has evolved significantly from its early stages, driven by the discovery of the pyrrolidine (B122466) ring as a core structure in numerous biologically active natural products and alkaloids. frontiersin.orgnih.gov Initially, research focused on the isolation and characterization of these natural compounds. The five-membered nitrogen-containing heterocyclic ring, a key feature of 4-Ethoxy-3-pyrrolin-2-one, is recognized as a "privileged scaffold" in medicinal chemistry. acs.org This recognition is due to its prevalence in pharmacologically important molecules and its ability to serve as a versatile starting point for the design of potent bioactive agents. researchgate.netresearchgate.net

Early synthetic efforts were often complex and aimed at replicating natural products. Over time, the focus shifted towards developing more general and efficient methods for constructing the pyrrolinone core. This transition was spurred by the diverse biological activities exhibited by pyrrolinone derivatives, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net The non-planar, sp3-hybridized nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for binding to biological targets compared to flat, aromatic systems. nih.govresearchgate.net The historical progression of research has thus moved from natural product chemistry to a more systematic exploration of the pyrrolinone scaffold, establishing it as a fundamental building block in modern drug discovery. frontiersin.orgnih.gov

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of pyrrolinone and pyrrolidine derivatives has been revolutionized by the development of novel synthetic strategies and advanced catalytic systems. These modern methodologies offer greater efficiency, stereoselectivity, and functional group tolerance compared to classical approaches. nih.govresearchgate.net A significant area of advancement is in asymmetric synthesis, which is crucial given that the biological activity of chiral molecules like many pyrrolinone derivatives is often dependent on their specific stereoisomer. nih.gov

Key emerging methodologies include:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex pyrrolidine and pyrrolinone structures in a single step from three or more starting materials, enhancing synthetic efficiency. semanticscholar.org

1,3-Dipolar Cycloadditions: This method is a classic and powerful tool for constructing five-membered heterocycles, including the pyrrolidine ring, by reacting a 1,3-dipole with a dipolarophile. nih.govresearchgate.net

Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation, using catalysts such as rhodium, can effectively reduce substituted pyrroles to functionalized pyrrolidines with high diastereoselectivity, creating multiple new stereocenters in a single step. acs.org

Organocatalysis: The use of small organic molecules, particularly those derived from proline, as catalysts has become a cornerstone of asymmetric pyrrolidine synthesis. nih.govmdpi.com These catalysts facilitate reactions like aldol and Michael additions with high enantioselectivity. mdpi.com

Metal-Catalyzed Reactions: Transition metals like rhodium, gold, and copper are used to catalyze a variety of cyclization and bond-forming reactions to produce the pyrrolinone core. researchgate.netacs.org For instance, dirhodium catalysts enable intramolecular nitrene insertions into C-H bonds to form N-unprotected pyrrolidines. organic-chemistry.org

These advanced synthetic tools provide chemists with robust and versatile platforms for creating diverse libraries of pyrrolinone derivatives for biological screening and materials science applications.

Synthetic MethodologyDescriptionKey AdvantagesCatalyst/Reagent Examples
Multicomponent Reactions (MCRs) Three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials. semanticscholar.orgHigh atom economy, operational simplicity, rapid access to molecular diversity.Scandium triflate. organic-chemistry.org
1,3-Dipolar Cycloaddition A [3+2] cycloaddition reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene). nih.govHigh regio- and stereoselectivity, direct formation of the five-membered ring.Azomethine ylides, nitrones. nih.gov
Asymmetric Organocatalysis Use of chiral organic molecules to catalyze stereoselective transformations. nih.govMetal-free conditions, high enantioselectivity, mild reaction conditions.Proline and its derivatives (e.g., Jørgensen-Hayashi catalysts). nih.gov
Catalytic Hydrogenation Reduction of pyrroles or other unsaturated precursors using H₂ gas and a metal catalyst. acs.orgHigh diastereoselectivity, formation of multiple stereocenters.Rhodium on carbon (Rh/C), Palladium on carbon (Pd/C). acs.org
Metal-Catalyzed Cyclization Intramolecular or intermolecular reactions catalyzed by transition metals to form the heterocyclic ring. researchgate.netorganic-chemistry.orgHigh efficiency, broad substrate scope, novel bond formations.Gold, Copper, Rhodium complexes. researchgate.netorganic-chemistry.org

Advanced Computational Tools for Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to simulate and predict molecular structures, properties, and reactivity with high accuracy. schrodinger.com For the study of pyrrolinone compounds like this compound, these tools offer profound insights that complement experimental work, accelerating the design and discovery of new molecules. schrodinger.comresearchgate.net

Advanced computational methods applied in this field include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules, providing accurate predictions of geometries, reaction energies, and spectroscopic properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to study the conformational dynamics of pyrrolinone derivatives and their interactions with biological targets like proteins. researchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a receptor or enzyme. It is widely used in drug discovery to screen virtual libraries of pyrrolinone compounds and identify potential drug candidates. researchgate.netnih.gov

Machine Learning (ML) and AI: ML models are increasingly being trained on large chemical datasets to predict molecular properties, optimize reaction conditions, and even design new molecules with desired characteristics. silicostudio.comacs.org Open-source software and access to large databases have significantly propelled the application of ML in chemistry. acs.org

These computational approaches allow for the rapid screening of vast chemical spaces, reducing the time and cost associated with laboratory experiments. schrodinger.com They provide a molecular-level understanding of structure-activity relationships, guiding the synthesis of novel pyrrolinone derivatives with enhanced properties. nih.gov

Computational ToolApplication in Pyrrolinone ResearchKey Insights ProvidedCommon Software
Density Functional Theory (DFT) Calculating electronic structure, optimizing molecular geometry, predicting reaction pathways. researchgate.netAccurate energies, charge distribution, spectroscopic data, reaction mechanisms.Gaussian, Psi4, Columbus. silicostudio.com
Molecular Dynamics (MD) Simulating the dynamic behavior of pyrrolinones and their complexes (e.g., with proteins) over time. researchgate.netConformational flexibility, binding stability, solvent effects, free energy of binding.VMD, Ovito, YASARA. researchgate.netsilicostudio.com
Molecular Docking Predicting the binding mode and affinity of pyrrolinone derivatives to a biological target. researchgate.netStructure-activity relationships (SAR), identification of key binding interactions, virtual screening.AutoDock, Schrödinger Suite. schrodinger.com
Machine Learning (ML) Predicting properties, optimizing syntheses, de novo molecular design. acs.orgQSAR models, reaction yield prediction, generation of novel chemical structures.Scikit-learn, TensorFlow, PyTorch. acs.org

Future Prospects for Novel Pyrrolinone Applications as Chemical Scaffolds

The pyrrolinone ring system is poised to remain a highly valuable scaffold in the future of medicinal chemistry and materials science. researchgate.netresearchgate.net Its inherent structural features—a combination of rigidity and conformational flexibility, along with sites for diverse functionalization—make it an ideal starting point for developing novel compounds. nih.govresearchgate.net The future of pyrrolinone chemistry is likely to focus on several key areas.

In medicinal chemistry, the pyrrolinone scaffold will continue to be exploited for the development of new therapeutic agents. frontiersin.orgnih.gov Its proven success as a pharmacophore in compounds with a wide range of biological activities provides a strong foundation for future drug discovery programs. researchgate.netresearchgate.net The design of novel, highly selective enzyme inhibitors and receptor antagonists will be a major focus, leveraging the stereochemical diversity that can be built into the pyrrolinone core. nih.govnih.gov There is particular interest in developing pyrrolinone-based compounds for challenging targets in areas like oncology and neurodegenerative diseases. frontiersin.orgresearchgate.net

The development of "peptidomimetics," where the pyrrolinone structure is used to mimic peptide secondary structures like β-strands, represents a significant future direction. nih.gov This approach could lead to drugs with improved oral bioavailability and metabolic stability compared to traditional peptide-based therapeutics. nih.gov Furthermore, the application of pyrrolinone derivatives is expanding beyond medicine into materials science, where they can be used as building blocks for functional polymers and organic electronic materials. researchgate.net The continued evolution of synthetic methodologies and computational tools will undoubtedly unlock new and unforeseen applications for this versatile chemical scaffold.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodAcceptable CriteriaReference
PurityHPLC (C18 column)≥95% (λ = 254 nm)
Residual SolventsGC-MS≤0.1% (ICH Q3C guidelines)
Enantiomeric ExcessChiral HPLC≥99% ee (Chiralpak IA column)

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low cyclization efficiencyUse microwave-assisted synthesis
Ethoxy group hydrolysisAnhydrous conditions, molecular sieves
Byproduct formationGradient elution in purification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.